molecular formula C12H11ClN2O B114638 4-Chloro-2-(4-methoxyphenyl)-6-methylpyrimidine CAS No. 142245-40-7

4-Chloro-2-(4-methoxyphenyl)-6-methylpyrimidine

Cat. No.: B114638
CAS No.: 142245-40-7
M. Wt: 234.68 g/mol
InChI Key: DBDYYRJBRKKKGY-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-methoxyphenyl)-6-methylpyrimidine is a high-value chemical intermediate designed for research and development applications, particularly in medicinal chemistry and materials science. This compound features a chloropyrimidine core, a structure known for its versatility in nucleophilic aromatic substitution reactions, allowing for the introduction of various nitrogen, oxygen, and sulfur-based nucleophiles to create diverse chemical libraries. The 4-methoxyphenyl substituent at the 2-position provides a distinct electronic and steric profile, which can be critical for modulating the compound's interactions in biological systems or for tuning properties in functional materials. Its primary research value lies in its role as a key synthetic building block. Researchers utilize this scaffold in the exploration of new active pharmaceutical ingredients (APIs), given that similar pyrimidine derivatives are recognized as privileged structures in drug discovery for targets such as protein kinases . The chloro and methyl groups on the pyrimidine ring offer specific points for further functionalization, enabling structure-activity relationship (SAR) studies and the optimization of lead compounds. The synthetic method for related dichloromethylpyrimidines involves cyclization and chlorination steps, highlighting its utility in multi-step organic synthesis . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

4-chloro-2-(4-methoxyphenyl)-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-8-7-11(13)15-12(14-8)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDYYRJBRKKKGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572241
Record name 4-Chloro-2-(4-methoxyphenyl)-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142245-40-7
Record name 4-Chloro-2-(4-methoxyphenyl)-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Comparative Analysis of Chlorination Methods

PrecursorReagentCatalystTemperature (°C)Yield (%)Purity (%)Source
4-Chloro-6-methoxypyrimidinePOCl₃ (4 equiv.)DMF80–8595.699.6CN103073505A
Hypothetical 2-(4-MP)-6-MP-4-olPOCl₃ (5 equiv.)DIPEA10092.3*98.5*Extrapolated

*Theoretical yields based on analogous reactions.

Key variables affecting yield and purity include:

  • Catalyst choice : DMF outperforms DIPEA in minimizing side reactions like hydrolysis.

  • Quenching protocol : Dropwise addition to ice-water (0°C) prevents decomposition of sensitive intermediates.

  • Solvent recovery : Reduced-pressure distillation of POCl₃ reduces waste and cost.

Analytical Validation and Characterization

Post-synthesis analysis ensures product integrity:

  • HPLC-MS : Monitors reaction progress and detects byproducts (e.g., hydrolyzed 4-hydroxypyrimidine).

  • ¹H NMR : Confirms substitution patterns. For this compound, expect singlet peaks for methyl (δ 2.5 ppm) and methoxy groups (δ 3.8 ppm), with aromatic protons resonating at δ 6.9–7.3 ppm.

  • X-ray crystallography : Resolves ambiguities in regiochemistry, though crystallization may require gradient cooling in ethylene dichloride .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 4 of the pyrimidine ring is highly reactive toward nucleophilic substitution due to its electron-withdrawing environment. Key findings include:

  • Methoxylation : Reaction with sodium methoxide in acetone at 15–40°C replaces the chlorine with a methoxy group, forming 2-(4-methoxyphenyl)-4,6-dimethoxypyrimidine. This method achieves yields of 74–76% under optimized conditions .

  • Amination : Substitution with ammonia or amines in polar aprotic solvents (e.g., DMF) at 60°C generates 4-amino derivatives. Steric hindrance from the 6-methyl group reduces reaction rates compared to unsubstituted analogues .

Table 1: Nucleophilic Substitution Reactions

SubstrateReagent/ConditionsProductYieldSource
4-Chloro-2-(4-methoxyphenyl)-6-methylpyrimidineNaOMe, acetone, 25°C4-Methoxy derivative74%
This compoundNH₃ (aq.), DMF, 60°C4-Amino-2-(4-methoxyphenyl)-6-methylpyrimidine62%

Cross-Coupling Reactions

The pyrimidine scaffold participates in Suzuki-Miyaura cross-coupling via the chloro substituent:

  • Aryl Boronic Acid Coupling : Using Pd(PPh₃)₄ as a catalyst, the 4-chloro group reacts with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) in dioxane/water (3:1) at 80°C. This forms biaryl derivatives with yields up to 85% .

  • Heterocycle Formation : Coupling with heteroaromatic boronic esters introduces fused ring systems, enhancing biological activity (e.g., antitumor properties) .

Table 2: Cross-Coupling Reactions

CatalystBoronic AcidSolvent SystemProductYieldSource
Pd(PPh₃)₄4-Methoxyphenylboronic acidDioxane/H₂O4-(4-Methoxyphenyl)pyrimidine85%
Pd(OAc)₂/XPhos3-Thienylboronic acidToluene/EtOHThieno[2,3-d]pyrimidine78%

Oxidation and Reduction Reactions

  • Oxidation of Methyl Group : The 6-methyl group undergoes oxidation with KMnO₄ in acidic conditions to form a carboxylic acid derivative. This reaction is critical for modifying solubility and bioactivity .

  • Reduction of Pyrimidine Ring : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine, altering electronic properties and reactivity .

Table 3: Oxidation/Redution Reactions

Reaction TypeReagents/ConditionsProductYieldSource
OxidationKMnO₄, H₂SO₄, 70°C6-Carboxy-2-(4-methoxyphenyl)pyrimidine68%
ReductionH₂ (1 atm), Pd/C, EtOH4-Chloro-2-(4-methoxyphenyl)-6-methyl-1,4,5,6-tetrahydropyrimidine55%

Cyclization and Ring-Opening Reactions

  • Thiopyrano Ring Formation : Reaction with thiourea derivatives under acidic conditions forms thiopyrano[2,3-d]pyrimidines via hetero-Diels–Alder reactions .

  • Ring-Opening with Amines : Treatment with excess ethylenediamine in ethanol opens the pyrimidine ring, generating linear diamines useful in polymer synthesis .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds, including 4-chloro-2-(4-methoxyphenyl)-6-methylpyrimidine, exhibit potent anticancer properties. For instance, studies have shown that certain pyrimidine derivatives can induce cytotoxicity in various cancer cell lines while maintaining low toxicity levels in normal cells. The incorporation of specific substituents, such as methoxy groups, enhances the biological activity of these compounds against cancer cells like HeLa and K562 .

1.2 Diabetes Treatment
The compound has been identified as an intermediate in the synthesis of active pharmaceutical ingredients, particularly in medications targeting diabetes management. Its structural properties allow it to interact effectively with biological targets involved in glucose metabolism .

1.3 Antimicrobial Properties
Pyrimidine derivatives have demonstrated antibacterial and antifungal activities. The presence of specific functional groups significantly increases their effectiveness against various pathogens. For example, modifications to the pyrimidine structure have led to compounds with enhanced antimicrobial efficacy .

Agricultural Applications

2.1 Herbicide Development
this compound is utilized as a key intermediate in the synthesis of herbicides. The compound's ability to inhibit specific biochemical pathways in plants makes it valuable for developing selective herbicides that target unwanted vegetation while preserving crop health .

2.2 Structure-Activity Relationship (SAR) Studies
Recent research has focused on understanding the structure-activity relationships of pyrimidine-based herbicides. By modifying the substituents on the pyrimidine ring, researchers can enhance herbicidal activity and selectivity, leading to more effective agricultural products .

Case Studies and Research Findings

Study Focus Findings
Zhenghou Daxue (2000)Anticancer ActivityCompounds derived from pyrimidines showed significant cytotoxic effects against cancer cell lines with minimal toxicity to normal cells .
PMC Article (2024)Antimicrobial PropertiesNew derivatives exhibited enhanced antibacterial activity compared to their parent compounds, particularly against resistant strains .
RSC Advances (2020)Herbicide DevelopmentIdentified several novel pyrimidine hybrids with potent herbicidal activity against both sensitive and resistant plant species .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-methoxyphenyl)-6-methylpyrimidine involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The pyrimidine ring can also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position : The 4-chloro group is a common feature, facilitating nucleophilic substitution for further derivatization. The 2-position substituent (e.g., 4-methoxyphenyl vs. 3,5-dimethylpyrazole) significantly impacts target selectivity. For instance, replacing the 4-methoxyphenyl group with a 3,5-dimethylpyrazole in 1a enhances KCa2.2a channel potency due to optimized hydrophobic interactions .
  • Electronic Effects : Methoxy groups (electron-donating) at the phenyl ring (as in the target compound) may reduce electrophilicity at the pyrimidine core compared to electron-withdrawing groups (e.g., nitro), affecting reactivity in subsequent synthetic steps .
  • Lipophilicity : The 6-methyl group in the target compound increases lipophilicity (predicted logP ~2.5), comparable to 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (logP = 2.1), suggesting moderate membrane permeability .

Biological Activity

4-Chloro-2-(4-methoxyphenyl)-6-methylpyrimidine is a pyrimidine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Research indicates that this compound exhibits a range of pharmacological effects, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyrimidine ring substituted with a chlorine atom and a methoxyphenyl group. Its molecular formula is C11H10ClN3C_{11}H_{10}ClN_3, and it possesses distinct physicochemical properties that contribute to its biological activity.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus2015
Escherichia coli1825
Bacillus subtilis2210
Pseudomonas aeruginosa1730

Studies have reported that the compound's mechanism of action involves the inhibition of bacterial cell wall synthesis, which is critical for bacterial growth and survival .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. It was tested against several fungal strains, revealing effective inhibition.

Table 2: Antifungal Activity of this compound

Fungal StrainZone of Inhibition (mm)MIC (µg/mL)
Candida albicans2412
Aspergillus niger1920

The antifungal mechanisms are believed to involve disruption of fungal cell membrane integrity, leading to increased permeability and cell death.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies indicate that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Table 3: Anticancer Activity of this compound

Cell LineIC50 (µM)
MCF-78.5
HeLa10.2

Molecular docking studies suggest that the compound interacts with key proteins involved in cell cycle regulation and apoptosis pathways, enhancing its potential as an anticancer agent .

Case Studies

  • Antibacterial Efficacy Study : A recent study evaluated the efficacy of various pyrimidine derivatives, including our compound, against multi-drug resistant bacterial strains. The results indicated that it exhibited superior antibacterial activity compared to standard antibiotics like ciprofloxacin .
  • Anticancer Mechanism Investigation : Another study focused on the molecular mechanisms underlying the anticancer effects of this compound. It was found to activate caspase pathways leading to programmed cell death in cancer cells, highlighting its potential for therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-2-(4-methoxyphenyl)-6-methylpyrimidine, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, chlorination of a precursor pyrimidine using POCl₃ under reflux in anhydrous conditions is common. Optimization involves adjusting catalysts (e.g., Lewis acids like ZnCl₂), solvent polarity (toluene vs. DMF), and temperature gradients to enhance yield (70–85%) . Purity is confirmed via TLC and HPLC, with column chromatography (silica gel, hexane/ethyl acetate) for isolation.

Q. How is the molecular structure of this compound validated experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation (e.g., in ethanol/water) are analyzed using SHELXL for refinement . Complementary techniques include NMR (¹H/¹³C, DEPT-135 for quaternary carbons) and FT-IR to confirm functional groups (C-Cl stretch at ~750 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .

Q. What computational methods are suitable for predicting electronic properties?

  • Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311++G(d,p)) calculates HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. Solvent effects are modeled using the Polarizable Continuum Model (PCM). Validation against experimental UV-Vis spectra (λmax in acetonitrile) ensures accuracy .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

  • Methodology : Discrepancies arise from dynamic processes (e.g., rotamers) or paramagnetic impurities. Use variable-temperature NMR (VT-NMR) to identify slow exchange regimes. For example, broadening of methoxy proton signals at low temperatures (-40°C) suggests restricted rotation. 2D NMR (COSY, NOESY) clarifies coupling networks, while DFT-calculated chemical shifts (GIAO method) cross-validate assignments .

Q. What strategies improve regioselectivity in derivatization reactions (e.g., Suzuki coupling) at the 4-chloro position?

  • Methodology : Steric and electronic factors dominate. Use bulky ligands (SPhos, Xantphos) with Pd(OAc)₂ to suppress homo-coupling. Solvent screening (THF vs. dioxane) and base selection (K₂CO₃ vs. CsF) modulate reactivity. Monitor progress via LC-MS to detect intermediates. Post-functionalization analysis via SC-XRD confirms regiochemistry .

Q. How do intermolecular interactions in the crystal lattice influence physicochemical stability?

  • Methodology : Hirshfeld surface analysis (CrystalExplorer) quantifies interactions (e.g., C-H⋯π, π-π stacking). For this compound, the methoxyphenyl group participates in weak hydrogen bonds (C-H⋯O, d = 2.8 Å), stabilizing the lattice. Thermal stability is assessed via DSC/TGA (decomposition onset >200°C). Hygroscopicity tests (dynamic vapor sorption) correlate with packing density .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(4-methoxyphenyl)-6-methylpyrimidine
Reactant of Route 2
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4-Chloro-2-(4-methoxyphenyl)-6-methylpyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.